![molecular formula C12H20N6O3 B14295375 (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that plays a significant role in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a ribose sugar, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent attachment of the ribose sugar. Common reagents used in these reactions include phosphorylating agents, protecting groups like silyl ethers, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes , while nucleophilic substitution on the purine base can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into biological systems, where it can interfere with nucleic acid synthesis. This compound targets enzymes like DNA polymerase and reverse transcriptase , inhibiting their activity and preventing the replication of viral or cancerous cells. The molecular pathways involved include inhibition of nucleotide synthesis and disruption of DNA/RNA function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs like zidovudine, lamivudine, and acyclovir . These compounds share structural similarities, such as the presence of a purine or pyrimidine base attached to a sugar moiety .
Uniqueness
What sets (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol apart is its specific configuration and functional groups, which confer unique biological activity and therapeutic potential. Its ability to selectively target certain enzymes and pathways makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H20N6O3 |
|---|---|
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H20N6O3/c1-16(2)18-6-15-11(13)10-12(18)17(5-14-10)9-3-7(20)8(4-19)21-9/h5-9,12,19-20H,3-4,13H2,1-2H3/t7-,8+,9+,12?/m0/s1 |
Clé InChI |
LVXZHJAVRITRTE-QPFYHTCHSA-N |
SMILES isomérique |
CN(C)N1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canonique |
CN(C)N1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


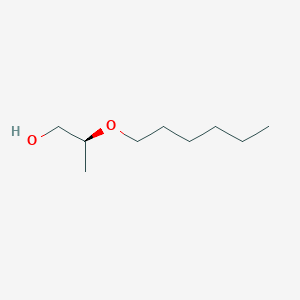

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
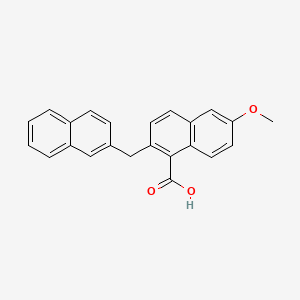
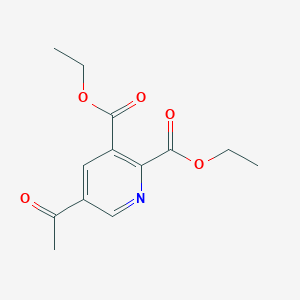
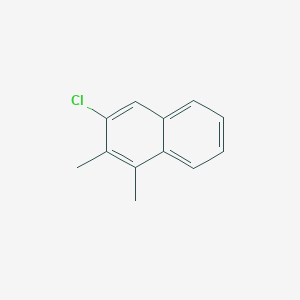
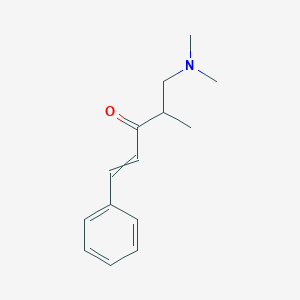
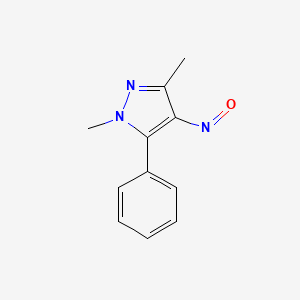
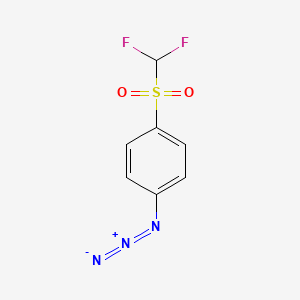
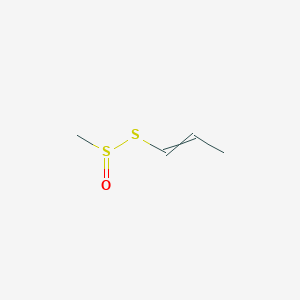
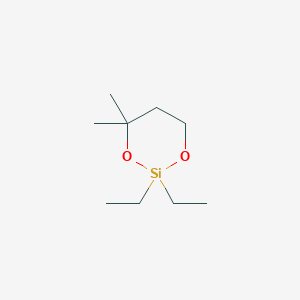
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
